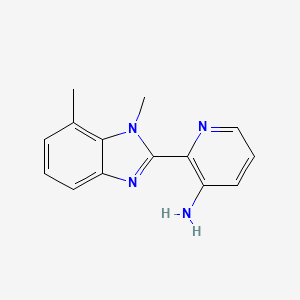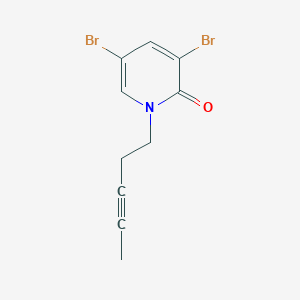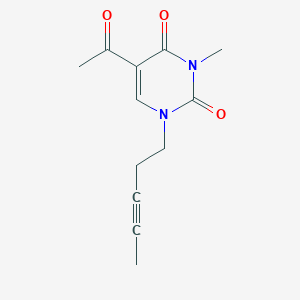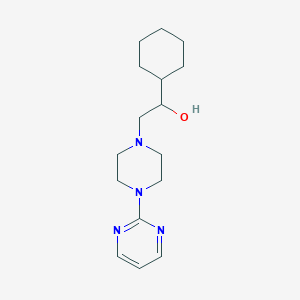![molecular formula C14H17NO5 B6632161 2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid](/img/structure/B6632161.png)
2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid is a complex organic compound that features a chromene ring structure Chromenes are known for their diverse biological activities and are commonly found in various natural products
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid typically involves multi-step organic reactions One common method starts with the preparation of the chromene core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts to accelerate the reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromene ring to a dihydrochromene structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydrochromene derivatives.
科学研究应用
2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s chromene structure is of interest for studying its interactions with biological macromolecules.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid involves its interaction with specific molecular targets. The chromene ring can interact with enzymes or receptors, modulating their activity. The carboxymethyl and amino groups can form hydrogen bonds or ionic interactions with biological molecules, influencing the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
Coumarin derivatives: Similar chromene structure but with different functional groups.
Flavonoids: Natural compounds with a chromene core, known for their antioxidant properties.
Quinoline derivatives: Contain a similar ring structure but with nitrogen atoms.
Uniqueness
2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c16-13(17)8-15(9-14(18)19)7-10-5-6-20-12-4-2-1-3-11(10)12/h1-4,10H,5-9H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRBULXYHSNNOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1CN(CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Methyl-2-[[(2-methylpyrazol-3-yl)sulfonylamino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B6632092.png)
![2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid](/img/structure/B6632098.png)
![2-[1-(2-Methylpyrazol-3-yl)sulfonyl-2,3-dihydroindol-3-yl]ethanamine](/img/structure/B6632112.png)
![1-[2-[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]ethyl]triazole-4-carboxylic acid](/img/structure/B6632120.png)
![N-ethyl-N-[3-[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)amino]propyl]methanesulfonamide](/img/structure/B6632121.png)
![2-(3-Ethylimidazo[4,5-b]pyridin-2-yl)pyridin-3-amine](/img/structure/B6632126.png)


![2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6632139.png)


![2-[(2-Methoxy-2-methylpropyl)amino]-5-sulfamoylbenzoic acid](/img/structure/B6632154.png)
![3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6632170.png)
![3-[(5-Fluoropyridine-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632180.png)
